[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine
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Overview
Description
[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups such as amino, oxo, hydroxy, methoxy, and phosphonooxy groups. Its intricate molecular architecture makes it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the oxolan ring structures, followed by the introduction of the purinyl groups. The final steps involve the addition of the phosphonooxy and methoxy groups, as well as the formation of the hydrogen phosphate and N,N-diethylethanamine components.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as automated synthesis and high-throughput screening to optimize yield and purity. The use of specialized reactors and controlled environments ensures the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Substitution reactions can occur at the amino, methoxy, and phosphonooxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its effects are mediated through pathways involving nucleic acid synthesis, protein phosphorylation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
- [(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine
Uniqueness
The uniqueness of this compound lies in its complex structure and multifunctional properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with significant potential in scientific research and industrial applications.
Properties
Molecular Formula |
C39H73N13O14P2 |
---|---|
Molecular Weight |
1010.0 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C21H28N10O14P2.3C6H15N/c1-40-14-13(8(3-41-46(35,36)37)44-20(14)30-5-26-9-15(22)24-4-25-16(9)30)45-47(38,39)42-2-7-11(32)12(33)19(43-7)31-6-27-10-17(31)28-21(23)29-18(10)34;3*1-4-7(5-2)6-3/h4-8,11-14,19-20,32-33H,2-3H2,1H3,(H,38,39)(H2,22,24,25)(H2,35,36,37)(H3,23,28,29,34);3*4-6H2,1-3H3/t7-,8-,11?,12+,13?,14+,19-,20-;;;/m1.../s1 |
InChI Key |
LBJHJQMGSHXCHF-JXSXLQSYSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CO[C@@H]1[C@@H](O[C@@H](C1OP(=O)(O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)COP(=O)(O)O)N5C=NC6=C(N=CN=C65)N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O |
Origin of Product |
United States |
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